molecular formula C15H17NO2 B2718593 1-isobutyl-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde CAS No. 885954-36-9

1-isobutyl-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Cat. No.: B2718593
CAS No.: 885954-36-9
M. Wt: 243.306
InChI Key: BQPQJZHXWMLMKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-isobutyl-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a quinoline derivative with a unique structure that includes a methyl group, an isobutyl group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isobutyl-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

1-isobutyl-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The methyl and isobutyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products

    Oxidation: 6-Methyl-1-(2-methylpropyl)-2-oxoquinoline-3-carboxylic acid.

    Reduction: 6-Methyl-1-(2-methylpropyl)-2-hydroxyquinoline-3-carbaldehyde.

    Substitution: Products depend on the substituents introduced during the reaction.

Scientific Research Applications

1-isobutyl-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 1-isobutyl-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The quinoline ring can also interact with DNA or enzymes, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-1-(2-methylpropyl)-2-oxoquinoline-3-carboxylic acid: An oxidized form of the compound.

    6-Methyl-1-(2-methylpropyl)-2-hydroxyquinoline-3-carbaldehyde: A reduced form of the compound.

    Other quinoline derivatives: Compounds with similar quinoline structures but different functional groups.

Uniqueness

1-isobutyl-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-methyl-1-(2-methylpropyl)-2-oxoquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-10(2)8-16-14-5-4-11(3)6-12(14)7-13(9-17)15(16)18/h4-7,9-10H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPQJZHXWMLMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C(=C2)C=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.